

# In-Depth Technical Guide: 4-Bromonaphthalene-1-sulfonamide

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## Compound of Interest

Compound Name: 4-Bromonaphthalene-1-sulfonamide

Cat. No.: B2366713

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This technical guide provides a comprehensive overview of **4-Bromonaphthalene-1-sulfonamide**, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological activities, with a focus on its role as a potential inhibitor of Fatty Acid Binding Protein 4 (FABP4).

## Chemical Identity and Properties

**4-Bromonaphthalene-1-sulfonamide** is a halogenated aromatic sulfonamide. Its chemical structure features a naphthalene ring system substituted with a bromine atom and a sulfonamide group.

IUPAC Name: **4-bromonaphthalene-1-sulfonamide**<sup>[1][2]</sup>

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	90766-48-6	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO <sub>2</sub> S	[1][2]
Molecular Weight	286.14 g/mol	[1][2]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1][2]
Storage	Store at room temperature.	[1]

Note: Specific experimental data for melting point, boiling point, and solubility of **4-Bromonaphthalene-1-sulfonamide** are not readily available in the searched literature. The melting point of its precursor, 4-bromonaphthalene-1-sulfonyl chloride, is 82-84 °C, suggesting the sulfonamide would have a higher melting point.

## Synthesis

A detailed, experimentally validated protocol for the synthesis of **4-Bromonaphthalene-1-sulfonamide** is not explicitly available in the reviewed literature. However, based on general principles of sulfonamide synthesis, a plausible experimental protocol can be proposed starting from the commercially available 4-bromonaphthalene-1-sulfonyl chloride.

### Putative Experimental Protocol: Synthesis from 4-Bromonaphthalene-1-sulfonyl chloride

This protocol describes the amination of 4-bromonaphthalene-1-sulfonyl chloride to yield **4-Bromonaphthalene-1-sulfonamide**.

Materials:

- 4-bromonaphthalene-1-sulfonyl chloride
- Ammonium hydroxide (28-30% solution)
- Dichloromethane (DCM) or other suitable aprotic solvent

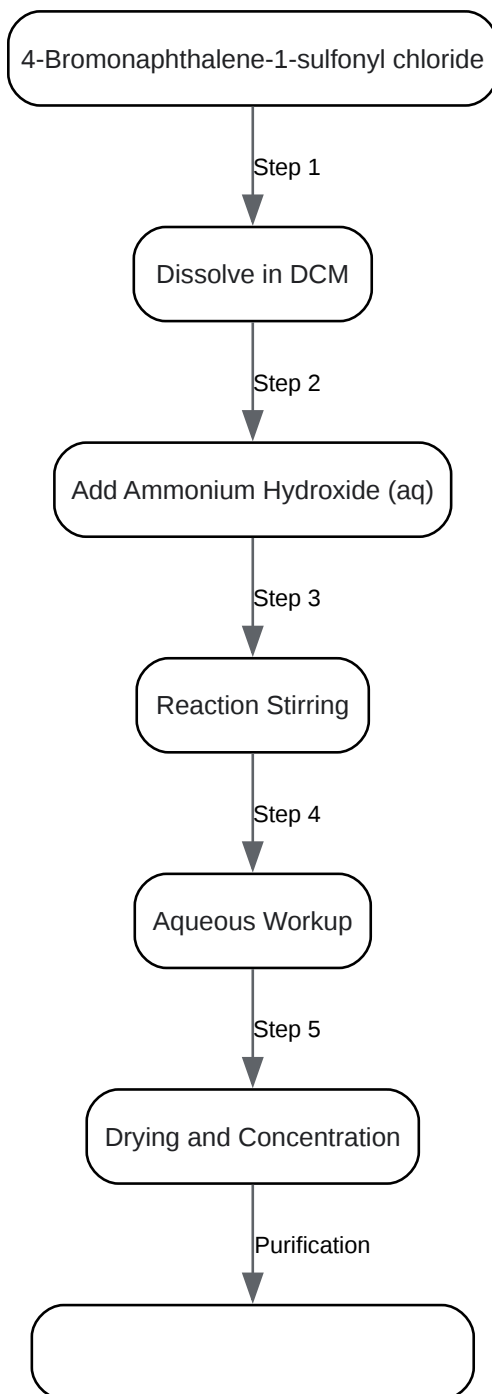
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

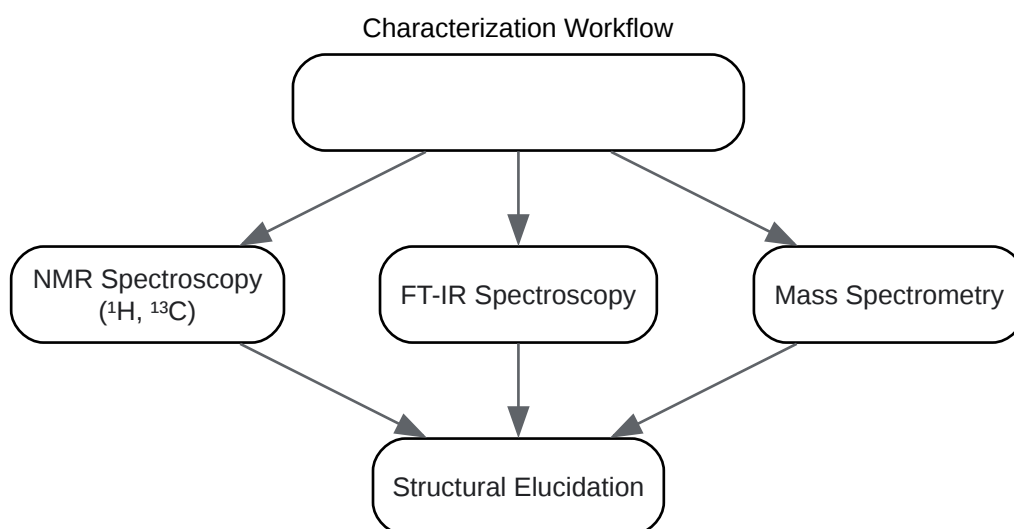
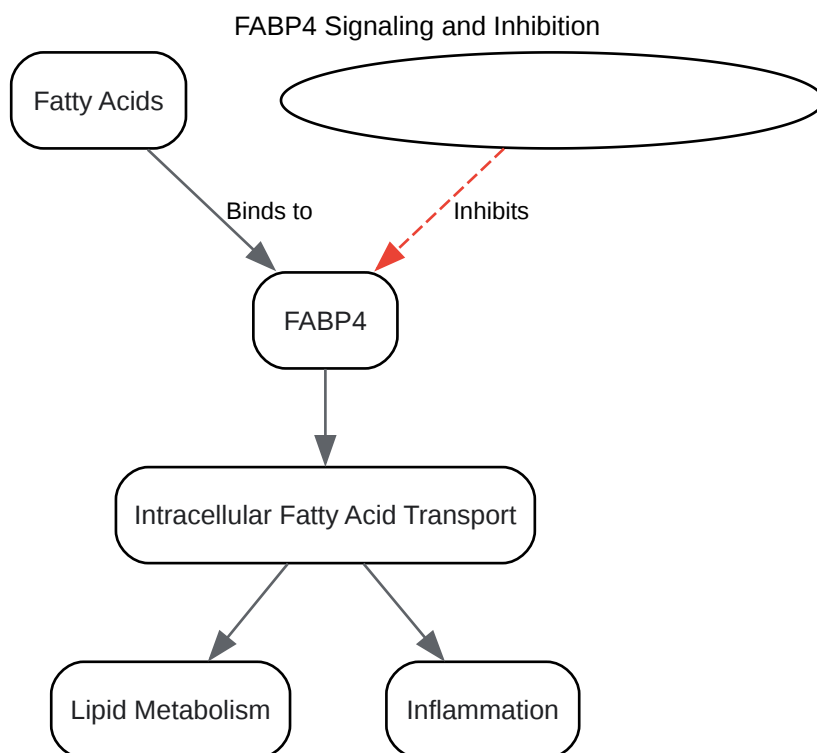
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromonaphthalene-1-sulfonyl chloride (1 equivalent) in dichloromethane.
- **Amination:** Cool the solution in an ice bath. To the cooled, stirring solution, add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) dropwise. The reaction is exothermic and should be controlled by the rate of addition.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.
- **Workup:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure **4-Bromonaphthalene-1-sulfonamide**.

Diagram 1: Proposed Synthesis Workflow

## Synthesis of 4-Bromonaphthalene-1-sulfonamide





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## References

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- 2. 4-bromo-naphthalene-1-sulfonic acid amide 95% | CAS: 90766-48-6 | AChemBlock [achemblock.com]
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